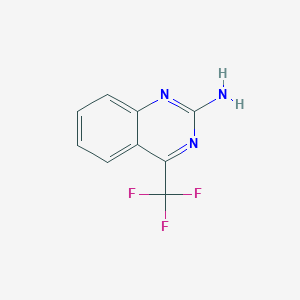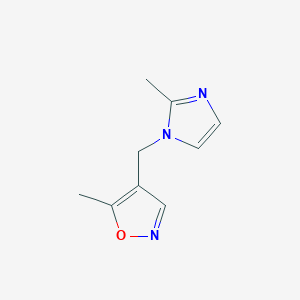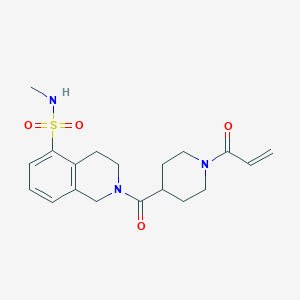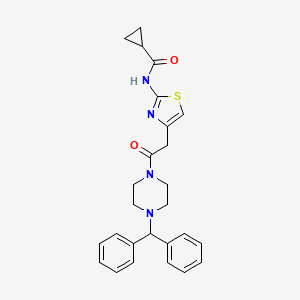
4-(Trifluoromethyl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the CAS Number: 1780734-37-3 . It has a molecular weight of 213.16 .
Synthesis Analysis
The synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives involves a structural optimization strategy . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15) .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .Scientific Research Applications
Fluorescent Bio-imaging Agents
Research has synthesized quinazolin-2-amine derivatives exhibiting enhanced fluorescence in both solid and solution states, which could be potential candidates for fluorescent bio-imaging agents. These compounds show no cytotoxicity to normal hepatocyte cells and can perform fluorescent microscopic imaging in human lung adenocarcinoma cells, indicating their potential in biological imaging applications (Yang Jinlai et al., 2016).
H(1)-antihistaminic Agents
A novel class of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been synthesized, showing significant in vivo H(1)-antihistaminic activity. These compounds offer protection against histamine-induced bronchospasm, with one compound demonstrating equivalent potency to chlorpheniramine maleate but with reduced sedative effects, showcasing their therapeutic potential (V. Alagarsamy et al., 2008).
Antibacterial Activity
Novel Schiff base derivatives of quinazolin-4(3H)-one have been designed and synthesized, showing good to excellent antibacterial activities against tobacco and tomato bacterial wilts. These compounds present lower effective concentrations compared to the positive control, indicating their potential as antibacterial agents (Xianglong Wang et al., 2014).
Amine Vapor Detection
A fluorescent sensor based on aggregation-induced emission properties of quinazolin-4(3H)-one derivatives has been developed for the light-up detection of amine vapors. This sensor is portable, easy to prepare, and shows high sensitivity for amine vapors among various volatile organic compounds, with potential applications in food spoilage detection and as a fluorescent invisible ink (Meng Gao et al., 2016).
Synthesis of Bioactive Alkaloids
A palladium-catalyzed three-component carbonylative reaction has been developed for synthesizing 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines. This method features a broad substrate scope, high efficiency, and the avoidance of CO gas manipulation, applicable to the late-stage modification of natural molecules and the synthesis of bioactive alkaloid rutaecarpine (Zhengkai Chen et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
this compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, disrupting the normal process of DNA replication and repair . Additionally, it has been found to inhibit tubulin polymerization, disrupt cellular microtubule networks by targeting the colchicine site, and promote cell cycle arrest of leukemia cells at the G2/M phase .
Biochemical Pathways
The inhibition of WRN helicase by this compound affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The compound’s action also leads to the disruption of microtubule networks, affecting the normal cell cycle and promoting apoptosis .
Result of Action
The action of this compound results in the inhibition of cell proliferation, particularly in cancer cells . It has shown significant growth inhibitory activity against chronic myeloid leukemia cells (K562), erythroleukemia cells (HEL), human prostate cancer cells (LNCaP), and cervical cancer cells (Hela) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of WRN helicase in different cell types can affect the compound’s efficacy . .
Safety and Hazards
The safety information for 4-(Trifluoromethyl)quinazolin-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZREXQIKURZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)
![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)

![4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B2867863.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2867866.png)

![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2867871.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2867875.png)

![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)